N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Overview
Description
N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, a methyl group, and a morpholinyl group attached to a benzenesulfonamide backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Benzenesulfonamide Backbone: The initial step involves the sulfonation of a suitable benzene derivative to form the benzenesulfonamide backbone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated benzene derivative and a suitable nucleophile.
Attachment of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through alkylation reactions, using appropriate alkylating agents under controlled conditions.
Incorporation of the Morpholinyl Group: The morpholinyl group is attached via a nucleophilic substitution reaction, using morpholine and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide
- N-(4-chlorophenyl)-2-methoxybenzenesulfonamide
- N-(4-chlorophenyl)-benzenesulfonamide
Uniqueness
N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-15-3-8-18(27-2)19(13-15)29(25,26)23(17-6-4-16(21)5-7-17)14-20(24)22-9-11-28-12-10-22/h3-8,13H,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJFUBBKVDSIQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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